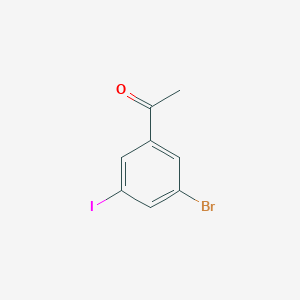

3'-Iodo-5'-bromoacetophenone

Description

Significance of Halogenated Acetophenones as Synthetic Intermediates

Halogenated acetophenones are important intermediates in organic synthesis, widely utilized in the production of fine chemicals such as pharmaceuticals, pesticides, and dyes. patsnap.com Their utility stems from the reactivity of both the carbonyl group and the halogen substituents. The α-haloketone moiety, in particular, is a key precursor for a diverse range of heterocyclic compounds, some of which exhibit significant biological activity. researchgate.netmdpi.com The presence of two electrophilic centers, the α-halocarbon and the carbonyl carbon, makes these compounds pivotal starting materials for constructing complex molecular architectures. researchgate.net

The introduction of halogen atoms can also modulate the biological activity and metabolic stability of molecules, making halogenated acetophenones attractive building blocks in medicinal chemistry. researchgate.net For instance, α-bromo, α-chloro, and α-iodo ketones are key precursors for several blockbuster pharmacological compounds. mdpi.com The development of greener and more efficient methods for synthesizing these intermediates, such as visible-light-mediated halogenation, is an active area of research. rsc.org

Overview of Dihaloacetophenone Architectures in Contemporary Research

Dihaloacetophenones, which possess two halogen atoms, offer even greater synthetic versatility. The α,α-dihalocarbonyl group is a privileged scaffold in medicinal chemistry due to its chemical and metabolic stability, as well as its lipophilicity. researchgate.net These structures are found in numerous natural products and are used as key building blocks for developing novel synthetic strategies. researchgate.net

Recent research has focused on the electrochemical synthesis of α,α-dihaloacetophenones from terminal alkynes, providing a sustainable and efficient route to these valuable compounds. mdpi.comrsc.org These methods often allow for the simultaneous introduction of two halogen atoms, leading to the formation of α,α-dibromo or α,α-dichloro aryl ketones. mdpi.comdntb.gov.ua The resulting dihaloketones are not only important intermediates for further transformations but have also been investigated for their own biological activities, such as potential anticancer agents targeting pyruvate (B1213749) dehydrogenase kinase. dntb.gov.ua

Research Landscape of 3'-Iodo-5'-bromoacetophenone and Related Structures

This compound is a specific dihaloacetophenone with distinct iodine and bromine atoms on the aromatic ring. This unique substitution pattern makes it a valuable tool for selective cross-coupling reactions, where the differential reactivity of the carbon-iodine and carbon-bromine bonds can be exploited to introduce different functional groups in a stepwise manner.

The synthesis of such specifically substituted acetophenones often involves electrophilic halogenation. For instance, the bromination of acetophenone (B1666503) derivatives can be achieved using various brominating agents, with reaction conditions influencing the position of halogenation. orgsyn.orgresearchgate.net Similarly, iodination can be carried out using reagents like iodine(III) tris(trifluoroacetate), with the substitution pattern on the aromatic ring directing the position of the incoming iodine atom. oup.com

The chemical properties and reactivity of this compound make it a subject of interest in the development of novel synthetic methodologies and the creation of complex molecular targets. Its structure and properties are well-characterized, with data available in public chemical databases. nih.gov

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | 1-(3-bromo-5-iodophenyl)ethanone nih.gov |

| Molecular Formula | C8H6BrIO nih.gov |

| Molecular Weight | 324.94 g/mol nih.gov |

| CAS Number | 1003712-14-8 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-5-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUMZGVEBVJSBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641013 | |

| Record name | 1-(3-Bromo-5-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003712-14-8 | |

| Record name | 1-(3-Bromo-5-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 5 Bromoacetophenone and Analogues

Synthesis of Acetophenone (B1666503) Derivatives as Precursors

The synthesis of appropriately substituted acetophenones is a crucial prerequisite for the preparation of the target molecule.

Preparation of Mono- and Dihaloacetophenones

Mono- and dihaloacetophenones are important intermediates. 3-Bromoacetophenone can be prepared by the direct bromination of acetophenone using bromine and aluminum chloride as a catalyst. orgsyn.org It's crucial to use at least one equivalent of aluminum chloride to ensure nuclear halogenation occurs over side-chain halogenation. orgsyn.org The reaction of acetophenone with bromine in the presence of aluminum chloride yields 3-bromoacetophenone. orgsyn.org 3'-Iodoacetophenone can be synthesized from 3-aminoacetophenone via a Sandmeyer-like reaction or from 3-iodobenzoyl chloride and a methylating agent. chemdad.comcymitquimica.com

The synthesis of dihaloacetophenones where the halogens are different, such as 3'-Iodo-5'-bromoacetophenone, would typically involve a stepwise introduction of the halogen atoms. For example, one could start with a monohalogenated acetophenone and introduce the second halogen.

Introduction of the Acetyl Moiety onto Halogenated Aromatic Scaffolds

The Friedel-Crafts acylation is a powerful method for introducing an acetyl group onto an aromatic ring. masterorganicchemistry.com To synthesize this compound, one could perform a Friedel-Crafts acylation on 1-bromo-3-iodobenzene (B1265593) using acetyl chloride and a Lewis acid catalyst like aluminum chloride. google.comrsc.org The halogen atoms on the benzene (B151609) ring are deactivating, which can make the reaction conditions more demanding. The regioselectivity will be directed by the existing halogens to the position meta to both.

The acetylation of various dihalobenzenes has been studied, and the position of acylation is influenced by the nature of the halogens. rsc.org In the case of 1-bromo-3-iodobenzene, the acetyl group would be directed to the 5-position, yielding 3'-Bromo-5'-iodoacetophenone.

| Substrate | Acylating Agent | Catalyst | Product |

| 1-Bromo-3-iodobenzene | Acetyl Chloride | AlCl₃ | 3'-Bromo-5'-iodoacetophenone |

| Bromobenzene (B47551) | Acetyl Chloride | AlCl₃ | 3'-Bromoacetophenone (B146053) |

Alpha-Halogenation of Acetophenone Frameworks

The introduction of a halogen atom at the alpha-position of the acetyl group in acetophenones is a common transformation. openstax.orgpressbooks.pub This reaction typically proceeds via an enol or enolate intermediate. openstax.org For instance, 2-bromo-1-(3-bromophenyl)ethanone can be synthesized from 3'-bromoacetophenone. biosynth.com

Acid-catalyzed halogenation of ketones, such as acetophenones, generally leads to the substitution of a single alpha-hydrogen. pressbooks.pub The reaction of acetophenone with bromine in acetic acid is a classic example. openstax.org This method can be applied to halogenated acetophenone derivatives. For example, 2-bromo-3'-bromoacetophenone can be prepared by reacting 3'-bromoacetophenone with a brominating agent. biosynth.com Similarly, α-iodination can be achieved using iodine in the presence of an oxidizing agent or a catalyst. mdpi.com The synthesis of 2-chloro-3'-bromoacetophenone has been reported via the α-chlorination of m-bromoacetophenone. google.com

The use of N-bromosuccinimide (NBS) is a common method for α-bromination. For example, 2-bromo-3'-methoxyacetophenone can be prepared by reacting 3-methoxyacetophenone with NBS in acetic acid. google.com

| Substrate | Halogenating Agent | Conditions | Product |

| Acetophenone | Bromine/Acetic Acid | - | α-Bromoacetophenone |

| 3'-Bromoacetophenone | Bromine | - | 2-Bromo-3'-bromoacetophenone |

| m-Bromoacetophenone | N-chlorosuccinimide (NCS) | Acetic acid, benzoyl peroxide, reflux | 2-Chloro-3'-bromoacetophenone |

| 3-Methoxyacetophenone | N-bromosuccinimide (NBS) | Acetic acid, room temperature | 2-Bromo-3'-methoxyacetophenone |

Selective α-Bromination Methodologies

The α-bromination of carbonyl compounds is a foundational transformation in organic chemistry, yielding α-bromo ketones that are valuable precursors for a wide range of molecules, including various heterocycles. shodhsagar.comsci-int.com The primary challenge in the α-bromination of acetophenones is achieving high selectivity for the mono-brominated product over di- or poly-brominated species, as well as preventing undesired aromatic ring bromination. researchgate.net

Acid-catalyzed bromination is a common approach. Under acidic conditions, the acetophenone derivative undergoes tautomerization to its enol form. This enol then acts as a nucleophile, attacking molecular bromine in an electrophilic addition. A subsequent deprotonation yields the α-bromoacetophenone. researchgate.net The selectivity for mono- versus di-bromination can often be controlled by the stoichiometry of the brominating agent and other reaction conditions. sci-int.com For instance, using one equivalent of bromine under carefully controlled conditions can favor the formation of the α-bromo product. quora.com

Alternative reagents to molecular bromine, such as N-bromosuccinimide (NBS), are frequently used to improve selectivity and for their ease of handling. shodhsagar.comsci-int.com NBS-mediated brominations can be initiated by radical initiators or photochemically, or they can proceed via an ionic pathway catalyzed by acids like p-toluenesulfonic acid (p-TsOH). shodhsagar.comresearchgate.net The choice of solvent and catalyst is critical in directing the reaction towards the desired mono-brominated product.

Investigation of Brominating Reagents and Optimized Conditions

A variety of brominating agents have been systematically investigated to optimize the synthesis of α-bromoacetophenones. Each reagent system offers distinct advantages concerning selectivity, safety, and reaction efficiency.

Pyridine Hydrobromide Perbromide (PHPB): This reagent is a stable, solid source of bromine, making it a safer and more convenient alternative to liquid bromine. nih.govsci-hub.se It has been successfully employed for the α-bromination of various acetophenone derivatives. researchgate.netnih.gov Research has shown that factors like reaction temperature, time, and the molar ratio of the substrate to PHPB are critical for maximizing the yield of the mono-brominated product. For example, in the bromination of 4-chloroacetophenone using PHPB in acetic acid, optimal results were achieved at 90 °C with a substrate to brominating agent molar ratio of 1.0:1.1. researchgate.netnih.gov This method is noted for its high yield, cost-effectiveness, and repeatability. nih.gov While not improving reaction yields in all cases compared to molecular bromine, its primary benefit lies in its reduced toxicity and non-corrosive nature. nih.gov

Sodium Bromate (B103136)/Bisulfite Systems: An environmentally benign approach to bromination involves the in-situ generation of hypobromous acid (HOBr) from the reaction of sodium bromate (NaBrO₃) with sodium bisulfite (NaHSO₃). google.comniscpr.res.in This system operates in an aqueous medium, reducing the need for organic solvents and thereby minimizing pollution. google.com The reaction conditions are generally mild, with temperatures typically ranging from 30-90°C and reaction times from 2-9 hours. google.com The stoichiometry between the substituted acetophenone, bromate, and bisulfite is a key parameter to control. A patent for this method highlights its excellent regioselectivity, high product purity, and suitability for large-scale production. google.com

The table below summarizes optimized conditions found for the α-bromination of various acetophenone derivatives using different reagent systems.

| Substrate | Brominating Reagent | Solvent | Catalyst/Conditions | Yield (%) | Reference |

| 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 °C, 1.0:1.1 molar ratio | >80 | nih.gov |

| p-Methylacetophenone | Sodium Bromate/Sodium Bisulfite | Water/n-Hexane | 50 °C, 9 hours | 70 | google.com |

| p-Bromoacetophenone | Sodium Bromate/Sodium Bisulfite | Water/Ethyl Acetate | 90 °C, 2 hours | 85 | google.com |

| Acetophenone | N-Bromosuccinimide (NBS) | Acetonitrile | p-Toluenesulfonic acid (p-TsOH) | High | shodhsagar.com |

| Acetophenone | Br₂ | Acetic Acid | Microwave, 5 h | Moderate to Excellent | mdpi.com |

Modular Synthetic Approaches to Diverse Halogenated Acetophenones

Modular strategies are essential for creating a library of diverse halogenated acetophenones, which are valuable in medicinal chemistry and materials science. These approaches allow for the systematic variation of halogen substitution patterns on the aromatic ring.

Construction of Chalcone (B49325) Derivatives from Substituted Iodoacetophenones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates for various heterocyclic compounds, such as flavonoids. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde (B42025). researchgate.netrjptonline.org

The use of halogenated, and specifically iodinated, acetophenones as starting materials allows for the introduction of halogens into the resulting chalcone framework. For instance, p-iodoacetophenone can be condensed with various benzaldehyde derivatives in the presence of a base like sodium hydroxide (B78521) in an ethanol (B145695) solution to produce iodinated chalcones. researchgate.netrjptonline.org Similarly, 2-hydroxy-3-iodo-5-methyl acetophenone has been used to synthesize a range of iodo-chalcones. researchgate.net The presence of the iodo-substituent in the chalcone product offers a reactive site for further functionalization, for example, through cross-coupling reactions. Studies have successfully synthesized compounds like (E)-3-(2-hydroxy-5-iodophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, demonstrating the viability of this modular approach. nih.gov

The general scheme for this reaction is presented below:

Scheme 1: General synthesis of chalcones from substituted acetophenones.

Synthesis of Complex Polyhalogenated Acetophenones

The synthesis of acetophenones bearing multiple halogen atoms requires strategic and often multi-step approaches. One common method involves the direct halogenation of an acetophenone derivative. For example, 3-bromoacetophenone can be prepared by the Friedel-Crafts acylation of benzene followed by nuclear bromination, where the conditions are controlled to favor halogenation on the aromatic ring rather than the side chain. orgsyn.org

For more complex patterns, such as in the precursor to this compound, a sequence of reactions is necessary. A symmetry-inspired strategy has been used for the synthesis of complex polyhalogenated heterocycles, starting from building blocks like 3,5-dibromo-2-pyrone and employing site-selective cross-coupling reactions. nih.gov Although not directly applied to acetophenones in the cited study, this principle of using polyhalogenated starting materials and selectively functionalizing different positions is a powerful tool.

The preparation of 4-substituted 2-hydroxy-5-iodoacetophenones has been achieved through the direct iodination of the corresponding 4-substituted 2-hydroxyacetophenones using N-iodosuccinimide and p-toluenesulfonic acid. mdpi.com This demonstrates a modular route to polyhalogenated acetophenones where one halogen is introduced first, followed by the selective introduction of a second halogen at a different position. Such methods provide access to a wide array of complex polyhalogenated acetophenones for various synthetic applications.

Advanced Reactivity and Transformation Chemistry of 3 Iodo 5 Bromoacetophenone

Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. For 3'-Iodo-5'-bromoacetophenone, the differential reactivity of the aryl-iodide and aryl-bromide bonds is a key feature, enabling regioselective modifications.

Palladium catalysts are paramount in mediating a wide array of cross-coupling reactions, offering mild conditions and broad functional group compatibility. nih.gov

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of modern organic synthesis. thermofisher.com It is widely used for creating carbon-carbon bonds to form biaryl compounds, which are prevalent in natural products and pharmaceuticals. ikm.org.my The reaction generally proceeds under mild conditions and demonstrates tolerance to a wide range of functional groups. thermofisher.com The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product. thermofisher.com

The differential reactivity of the C-I and C-Br bonds in this compound allows for selective Suzuki-Miyaura couplings. The C-I bond is more reactive towards oxidative addition to the palladium catalyst than the C-Br bond. This selectivity enables the initial coupling to occur at the 3'-iodo position, leaving the 5'-bromo position available for subsequent transformations. For instance, coupling with various arylboronic acids can be achieved at the iodo-substituted position while preserving the bromo substituent. mdpi.com

Table 1: Suzuki-Miyaura Reaction Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | SPhos, PPh₃ |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Water/Acetone, DMF |

| Temperature | Room Temperature to 140°C |

This table summarizes common conditions for Suzuki-Miyaura reactions. Specific conditions for this compound would require experimental optimization.

The presence of the electron-withdrawing acetyl group makes the aromatic ring of bromoacetophenones electron-deficient, influencing their reactivity in arylation reactions. While direct C-H arylation is a growing field, cross-coupling reactions remain a primary method for the arylation of haloacetophenones. In the context of this compound, after an initial reaction at the more reactive iodo position, the remaining 5'-bromoacetophenone moiety can undergo a second arylation.

Studies on similar structures like 4-bromoacetophenone have shown successful arylation with benzene (B151609) in the presence of a photoredox catalyst. researchgate.net Palladium-catalyzed cross-coupling reactions of 4-bromoacetophenone with various boronic acids have also been extensively studied, demonstrating high yields of the corresponding biaryl ketones. researchgate.netfluorine1.ru These methodologies are applicable to the bromo-position of the functionalized derivatives of this compound.

A significant advantage of palladium-catalyzed cross-coupling reactions is their high degree of functional group tolerance. mdpi.com The ketone moiety in this compound is generally well-tolerated under the conditions typically employed for Suzuki-Miyaura and other palladium-catalyzed couplings. acs.org This tolerance avoids the need for protection and deprotection steps, which streamlines the synthetic process. Research has shown that even in complex molecules, ketone groups remain intact during these transformations. nih.govacs.org For example, the Suzuki-Miyaura coupling of 4-bromoacetophenone proceeds efficiently without any undesired reactions at the ketone group. acs.org This robust tolerance is crucial for the synthesis of complex molecules where multiple functional groups are present. organic-chemistry.org

The combination of nickel catalysis and photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. chemrxiv.org This dual catalytic system can activate aryl halides, including aryl iodides, for coupling with other electrophiles. chemrxiv.orgorganic-chemistry.org The process often involves the generation of radical intermediates from the aryl iodide upon single-electron transfer from an excited photocatalyst. nih.gov These radicals can then engage in the nickel catalytic cycle. organic-chemistry.org

This methodology offers an alternative to traditional palladium-catalyzed reactions and can sometimes provide complementary reactivity. For this compound, a nickel/photoredox-catalyzed approach could be employed for the selective functionalization of the C-I bond. nih.gov This method is particularly valuable for coupling with partners that may be challenging in palladium-based systems. The reaction conditions are typically mild, often using visible light at room temperature, which further enhances functional group compatibility. rsc.orgrsc.org

Palladium-Catalyzed Carbon-Carbon Bond Formations

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule, often using carbon monoxide (CO) as the carbonyl source. Palladium-catalyzed carbonylative cross-coupling of aryl halides is an efficient method for synthesizing aryl ketones and other carbonyl compounds. nih.gov This process typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion into the aryl-palladium bond to form an aroyl-palladium complex. This intermediate then reacts with a suitable nucleophile to yield the final carbonylated product. nih.gov

For this compound, selective carbonylation at the more reactive iodo-position is feasible. This would lead to the formation of a keto-ester or a keto-amide, depending on the nucleophile used (an alcohol or an amine, respectively). The development of visible light photoredox-catalyzed carbonylation offers a milder alternative to traditional high-pressure methods. core.ac.uk This approach allows for the generation of aryl radicals from aryl halides, which can then be trapped by carbon monoxide. core.ac.uk

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-bromoacetophenone |

| Benzene |

This table lists the chemical compounds mentioned in the article.

Palladium-Catalyzed Alkoxycarbonylation of Aryl Halides

Palladium-catalyzed alkoxycarbonylation is a powerful method for converting aryl halides into valuable aryl esters. In the context of dihalogenated substrates like this compound, the selective carbonylation of the more reactive C-I bond over the C-Br bond is a key feature.

The general mechanism for palladium-catalyzed alkoxycarbonylation of an aryl halide involves several key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form an arylpalladium(II) complex.

CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the aryl-palladium bond, forming an aroylpalladium(II) complex.

Alcoholysis: The alcohol nucleophile attacks the aroylpalladium complex, leading to the formation of the ester product and a hydridopalladium(II) species.

Reductive Elimination: The catalyst is regenerated by the reductive elimination of HX, often facilitated by a base.

Systematic studies on the alkoxycarbonylation of analogous compounds like 4-bromoacetophenone have shown that reaction parameters such as temperature, CO pressure, solvent, and the nature of the base and ligand are critical for achieving high catalyst efficiency. researchgate.net For instance, higher temperatures (e.g., 130°C) and low CO pressures often lead to optimal results, with the neat alcohol serving as both the solvent and the reagent. researchgate.net Trialkylamines are commonly used as the base, and catalysts like Pd(PPh₃)₄ or a combination of PdCl₂(PhCN)₂ with a phosphine (B1218219) ligand are effective. researchgate.net

Mechanistic investigations into palladium-catalyzed carbonylations of alkyl bromides have suggested the potential involvement of radical intermediates, indicating a possible hybrid organometallic-radical pathway in some cases. organic-chemistry.org This involves bromine atom abstraction by the palladium catalyst, followed by radical addition or CO migratory insertion. organic-chemistry.org

Table 1: Key Parameters in Palladium-Catalyzed Alkoxycarbonylation of Aryl Halides

| Parameter | Typical Conditions/Observations |

|---|---|

| Catalyst | Pd(0) complexes, e.g., Pd(PPh₃)₄, or in situ generated from Pd(II) precursors like PdCl₂(PhCN)₂ with phosphine ligands. researchgate.net |

| Ligand | Phosphine ligands such as PPh₃ are commonly employed. researchgate.net |

| Solvent | Often the alcohol reagent itself is used as the solvent. researchgate.net |

| Base | Trialkylamines are frequently used to neutralize the generated acid. researchgate.net |

| Temperature | Typically elevated, in the range of 100-130°C. researchgate.net |

| CO Pressure | Low pressures of carbon monoxide are often sufficient. researchgate.net |

Aminocarbonylation and Double Carbonylation Processes

Aminocarbonylation, the reaction of an aryl halide with an amine and carbon monoxide, provides a direct route to amides. rsc.org Similar to alkoxycarbonylation, the reaction with this compound would be expected to show high selectivity for the transformation of the C-I bond. The process can sometimes lead to the formation of α-ketoamides through a double carbonylation process, where two molecules of carbon monoxide are incorporated. rsc.org

The selectivity between mono- and double carbonylation is influenced by several factors, including CO pressure, temperature, solvent, the nature of the base, and the structure of the reactants. rsc.org For instance, in the aminocarbonylation of iodobenzene, the formation of α-ketoamides is often favored at higher CO pressures. semanticscholar.org The choice of ligand is also crucial; bidentate ligands like Xantphos can sometimes suppress double carbonylation, leading to selective formation of the amide. semanticscholar.org In the case of dihalogenated substrates, the more reactive aryl-iodide bond is typically the first to undergo aminocarbonylation. nih.gov

The general catalytic cycle for aminocarbonylation mirrors that of alkoxycarbonylation, with an amine acting as the nucleophile instead of an alcohol. For double carbonylation, the mechanism is more complex, involving the formation of an aroyl(carbamoyl)palladium(II) intermediate.

Nucleophilic Aromatic Substitution (SNAr) and Related Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. sioc-journal.cn The acetyl group in this compound acts as a meta-directing, electron-withdrawing group, which can influence the reactivity of the aryl halides towards nucleophilic attack.

The classic SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgdiva-portal.org The presence of electron-withdrawing groups, especially in the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. pressbooks.pub

Hydroxylation of Aryl Halides Utilizing Hydroxide (B78521) Surrogates (e.g., Oxime Anions)

The direct hydroxylation of aryl halides via nucleophilic substitution can be challenging. However, the use of hydroxide surrogates, such as oxime anions, has emerged as a viable strategy. whiterose.ac.ukwhiterose.ac.uk In this approach, an oxime anion acts as the nucleophile, attacking the aryl halide. The resulting O-aryl oxime intermediate can then be cleaved under basic conditions to yield the corresponding phenol. whiterose.ac.uk This method has been successfully applied to a range of aryl halides, particularly those bearing electron-withdrawing groups. whiterose.ac.uk The reaction conditions are often mild, proceeding at temperatures as low as 30°C. whiterose.ac.uk

Radical-Nucleophilic Substitution (SRN1) Mechanisms

An alternative pathway for the substitution of aryl halides is the radical-nucleophilic substitution (SRN1) mechanism. chim.it This chain reaction is initiated by the formation of an aryl radical anion, which then fragments to produce an aryl radical and a halide ion. chim.it The aryl radical subsequently reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to another molecule of the aryl halide substrate. chim.it

The SRN1 mechanism is particularly relevant for substrates that are not strongly activated towards SNAr, and it does not require the formation of a stabilized Meisenheimer intermediate. whiterose.ac.uk Mechanistic studies, including radical trapping experiments, have suggested that the hydroxylation of aryl halides with oxime anions can proceed, at least in part, through an SRN1 pathway. whiterose.ac.ukwhiterose.ac.uk The formation of charge-transfer complexes between the oxime anion and the aryl halide, which can be activated thermally or photochemically, is thought to play a role in initiating the radical process. whiterose.ac.ukrsc.org

Alkaline Hydrolysis Kinetics of Aryl Halide Analogues

Studies on the alkaline hydrolysis of aryl halide analogues, such as 3'-bromoacetophenone (B146053), provide insights into their reactivity towards nucleophilic attack by hydroxide ions. osti.gov The kinetics of these reactions are typically second-order, being first-order in both the aryl halide and the hydroxide ion. chemrxiv.org The presence of electron-withdrawing groups on the aromatic ring generally accelerates the rate of hydrolysis. osti.gov For example, kinetic data for the alkaline hydrolysis of various substituted bromobenzenes have been determined, allowing for a comparison of their relative reactivities. osti.gov

Table 2: Alkaline Hydrolysis Kinetics Parameters for Selected Aryl Halides

| Compound | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (L/mol·s) |

|---|---|---|

| 3'-bromoacetophenone | 130 | 4.85 x 10¹⁰ |

| p-bromobenzaldehyde | 117 | 7.70 x 10¹⁰ |

| 1-bromo-2-nitrobenzene | 107 | 2.87 x 10¹¹ |

| 1-bromo-4-nitrobenzene | 108 | 2.13 x 10¹⁰ |

Data sourced from a study on tracer reactions for geothermal reservoirs. osti.gov

Reductive Transformations

The halogen atoms in this compound can be removed through reductive processes. The selective reduction of one halogen over the other is a potential synthetic strategy. Additionally, the ketone functionality can be reduced to a secondary alcohol.

Biocatalytic methods, for instance using garlic (Allium sativum), have been employed for the asymmetric reduction of prochiral ketones like 4'-bromoacetophenone (B126571) and 4'-iodoacetophenone (B82248) to their corresponding chiral alcohols. jbiochemtech.com Such methods offer an environmentally friendly approach to producing enantiomerically enriched products. jbiochemtech.com

Furthermore, the generation of aryl radicals from aryl halides under reductive conditions is a key step in certain C-C bond-forming reactions. For example, visible light photoredox catalysis can be used for the reductive activation of aryl halides. conicet.gov.ar The resulting aryl radicals can then participate in hydrogen abstraction or C-H arylation reactions. conicet.gov.ar Studies on 4'-bromoacetophenone have shown that it can be effectively reduced under these conditions, leading to the formation of acetophenone (B1666503). conicet.gov.ar

Debrominative Reduction of α-Bromoacetophenone Derivatives

The reduction of α-bromoacetophenone derivatives to their corresponding debrominated ketones is a well-established transformation. researchgate.net For instance, the reaction of α-bromoacetophenone with 2-phenyl-1,3-dimethylbenzimidazoline (BIH-Ph) in refluxing tetrahydrofuran (B95107) (THF) for 30 minutes results in a 95% yield of acetophenone. researchgate.net This process is believed to occur through a nucleophilic substitution mechanism where a hydride ion from BIH-Ph directly displaces the bromide at the α-carbon. researchgate.net

Dissolving metal reductions, often employing metals like lithium, sodium, or zinc in liquid ammonia, can also achieve the reductive cleavage of carbon-halogen bonds. imperial.ac.uk These reactions proceed through radical anion intermediates. imperial.ac.uk Additionally, hydride reagents such as lithium aluminum hydride (LiAlH₄) are capable of displacing halides from alkyl positions via an SN2 mechanism. imperial.ac.uk

The reactivity of α-bromoacetophenone derivatives in these reductions can be influenced by substituents. For example, α-methylation of α-bromoacetophenone derivatives has been observed to slow down the rate of reduction. researchgate.net

A study on the asymmetric intermolecular radical hydroalkylation catalyzed by 'ene'-reductases (EREDs) demonstrated the reduction of α-bromoacetophenone. nih.gov Although this reaction typically involves photoexcitation, it was hypothesized and shown that the reaction can proceed without it due to the modest reduction potential of α-bromoacetophenone (-0.74 V vs. SCE). nih.gov In this biocatalytic system, both the enzyme and an NADPH regeneration system are essential for the transformation. nih.gov Interestingly, α-chloroacetophenone, which is significantly less reducing (-1.44 V vs. SCE), also proved to be an effective substrate under these conditions, yielding the product in 49% yield. nih.gov

Debrominative Oxygenation Strategies

A method for the debrominative oxygenation of α-bromo-α,α-dialkyl-substituted carbonyl compounds to their α-hydroxy counterparts has been developed. researchgate.netniigata-u.ac.jpresearchgate.net This process involves stirring a solution of the α-bromocarbonyl compound with a 2-aryl-1,3-dimethylbenzimidazoline (BIH-Ar) at room temperature under an air atmosphere. researchgate.netniigata-u.ac.jp This leads to the formation of an α-hydroperoxy intermediate, which can then be reduced to the corresponding α-hydroxy compound using dimethyl sulfide (B99878) (Me₂S). researchgate.netniigata-u.ac.jpresearchgate.net

However, the outcome of the reaction is highly dependent on the substitution pattern at the α-carbon. While α-bromo-α,α-dialkyl-substituted carbonyls undergo oxygenation, the reaction of α-bromoacetophenone under identical conditions yields the α-hydrogenated product, acetophenone. researchgate.netniigata-u.ac.jpresearchgate.netniigata-u.ac.jp This significant difference in reactivity is attributed to steric effects. The presence of α-alkyl substituents hinders the hydrogen atom abstraction from the sterically crowded BIH-Ar by the α-keto-alkyl radical, making the reaction with molecular oxygen the preferred pathway. niigata-u.ac.jpresearchgate.netacs.org The key intermediates in both the reduction and oxygenation processes are α-keto-alkyl and benzimidazolyl radicals, which are generated via a dissociative electron transfer from BIH-Ar to the α-bromoketone substrate. niigata-u.ac.jpresearchgate.netacs.org

The nature of the 2-aryl substituent on the benzimidazoline reagent also influences the reaction outcome. For example, using bulkier 2-aryl substituents like 1-naphthyl, 2-naphthyl, 9-anthryl, and 1-pyrenyl exclusively leads to the formation of the α-hydroxy product. acs.org Conversely, the presence of a hydroxyl group on the phenyl ring of the benzimidazoline promotes the formation of the reduction product. acs.org

| Reagent System | α-Bromoacetophenone Substrate | Product(s) | Key Factors |

| 2-Aryl-1,3-dimethylbenzimidazoline (BIH-Ar) / Air | α-Bromoacetophenone | Acetophenone (reduction) | Unsubstituted α-carbon favors hydrogenation. researchgate.netniigata-u.ac.jpresearchgate.net |

| 2-Aryl-1,3-dimethylbenzimidazoline (BIH-Ar) / Air | α-Bromo-α,α-dialkylacetophenone | α-Hydroxyacetophenone (oxygenation) | Steric hindrance from α-alkyl groups favors oxygenation. niigata-u.ac.jpresearchgate.netacs.org |

| BIH-Ar with bulky 2-aryl groups / Air | α-Bromo-α,α-dialkylacetophenone | α-Hydroxyacetophenone | Increased steric bulk on the reagent promotes oxygenation. acs.org |

| BIH-Ar with hydroxyl-substituted phenyl group / Air | α-Bromo-α,α-dialkylacetophenone | Reduction product | Electronic effects of the reagent substituent influence the pathway. acs.org |

Functional Group Interconversions of Halogen Substituents

The presence of both bromo and iodo groups on the aromatic ring of this compound allows for selective transformations, enabling the synthesis of a variety of other functionalized molecules.

The differential reactivity of aryl-iodine and aryl-bromine bonds is a cornerstone of selective cross-coupling reactions. Generally, the order of reactivity for halides in SN2 reactions is I > Br > Cl. vanderbilt.edu This principle extends to many transition metal-catalyzed reactions, where the carbon-iodine bond is typically more reactive than the carbon-bromine bond.

For instance, in palladium-catalyzed carbonylation reactions of ortho-phenylene dihalides, the selective aminocarbonylation of the iodo-aryl moiety can be achieved. mdpi.com Similarly, Suzuki-Miyaura cross-coupling reactions of heteroaryl polyhalides often show selectivity based on the halide, with the more reactive halide participating in the initial oxidative addition step. rsc.org However, this selectivity can be influenced by the electronic properties of the aromatic ring and the reaction conditions, including the choice of palladium catalyst and ligands. rsc.org In some cases, the intrinsic electrophilicity of a particular carbon atom in a heteroaromatic system can override the expected halide reactivity order. rsc.org

Recent advancements have led to the development of nickel-catalyzed cross-electrophile coupling reactions that exhibit high selectivity for C-I bond activation over C-Br bonds in bromo(iodo)arenes for coupling with alkyl bromides. researchgate.net This selectivity allows for the construction of complex molecules in a controlled manner. researchgate.net

Aryl halides are versatile precursors for a wide array of functional groups. nih.govprinceton.edu These transformations are fundamental in organic synthesis and are crucial for creating diverse aromatic scaffolds. princeton.edu

Common functional group interconversions starting from aryl halides include:

Formation of C-C bonds: Cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira reactions utilize aryl halides to form new carbon-carbon bonds.

Formation of C-N bonds: Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides.

Formation of C-O bonds: The synthesis of aryl ethers can be achieved through reactions like the Ullmann condensation or palladium-catalyzed etherification.

Conversion to other halides: The Finkelstein reaction can be used to convert aryl chlorides or bromides to aryl iodides using sodium iodide in acetone. vanderbilt.edu

Formation of organometallic reagents: Aryl halides can be converted to Grignard reagents (ArMgX) or organolithium compounds (ArLi), which are powerful nucleophiles for further synthetic transformations.

The generation of aryl radicals from aryl halides, often initiated by reagents like AIBN/n-Bu₃SnH or through photoredox catalysis, provides another avenue for functional group interconversion and C-C bond formation. nih.gov Furthermore, aryl carboxylic acids, which can be seen as synthetic equivalents of aryl halides, can be converted to various aryl halides through decarboxylative halogenation methods. princeton.edu

| Starting Functional Group | Reagents/Reaction Type | Resulting Functional Group |

| Aryl Iodide/Bromide | Organoboron compound / Pd catalyst (Suzuki-Miyaura) | Aryl-Aryl/Alkyl |

| Aryl Iodide/Bromide | Amine / Pd catalyst (Buchwald-Hartwig) | Arylamine |

| Aryl Iodide/Bromide | Alcohol / Cu or Pd catalyst (Ullmann/Buchwald-Hartwig) | Aryl Ether |

| Aryl Bromide/Chloride | NaI / Acetone (Finkelstein) | Aryl Iodide |

| Aryl Iodide/Bromide | Mg / Ether | Arylmagnesium Halide (Grignard) |

| Aryl Iodide/Bromide | n-BuLi | Aryllithium |

Spectroscopic Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful method for determining the precise structure of organic molecules. For 3'-Iodo-5'-bromoacetophenone, various NMR techniques can be employed to define its regiochemistry and study its behavior in solution.

Elucidation of Structure and Regiochemistry via ¹H and ¹³C NMR Spectroscopy

¹H NMR Spectroscopy:

In the ¹H NMR spectrum, the aromatic region would be of particular interest. The three aromatic protons would appear as distinct signals due to their different chemical environments. Based on the analysis of 3'-bromoacetophenone (B146053) asu.edu, the proton situated between the two halogen atoms (H-4') would likely be the most deshielded, appearing at the lowest field. The other two aromatic protons (H-2' and H-6') would also show characteristic shifts and coupling patterns. The methyl protons of the acetyl group would appear as a singlet, typically in the range of δ 2.5-2.6 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides direct information about the carbon skeleton. weebly.comchemicalbook.com The carbonyl carbon is typically the most downfield signal, appearing in the range of 190-200 ppm. libretexts.org The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the bromo, iodo, and acetyl substituents. weebly.comresearchgate.net Carbons directly bonded to the halogens (C-3' and C-5') would experience significant shifts. The electronegativity and heavy atom effect of iodine and bromine would lead to distinct chemical shifts for these carbons. msu.eduorganicchemistrydata.org The remaining aromatic carbons and the methyl carbon would also have characteristic chemical shifts.

A hypothetical ¹³C NMR data table for this compound, extrapolated from data for related compounds and general substituent effects, is presented below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~196 |

| C-1' | ~140 |

| C-2' | ~130 |

| C-3' (C-Br) | ~122 |

| C-4' | ~138 |

| C-5' (C-I) | ~95 |

| C-6' | ~135 |

| -CH₃ | ~26 |

Note: These are predicted values based on additivity rules and data from monosubstituted acetophenones. Actual experimental values may vary.

Application of NMR in Kinetic Monitoring of Reaction Processes

NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time, allowing for the determination of reaction kinetics. uoregon.eduox.ac.ukmagritek.com By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. uoregon.eduresearchgate.net

For reactions involving this compound, such as nucleophilic substitution or reduction of the ketone, ¹H NMR can be used to follow the change in concentration of the starting material and products over time. For instance, in a reduction reaction, the singlet corresponding to the methyl protons of the acetyl group in the starting material would decrease in intensity, while new signals corresponding to the methyl and methine protons of the resulting alcohol would appear and grow. researchgate.net This allows for the calculation of reaction rates and the elucidation of reaction mechanisms. The choice of an appropriate deuterated solvent that does not interfere with the signals of interest is crucial for such studies. uoregon.edu

Dynamic NMR for Prototropic Tautomeric Equilibria in Related Systems

Dynamic NMR (DNMR) is used to study molecular processes that occur at rates comparable to the NMR timescale, such as conformational changes and tautomeric equilibria. libretexts.org Keto-enol tautomerism is a fundamental concept in carbonyl chemistry, and while acetophenones generally exist predominantly in the keto form, the equilibrium can be influenced by substituents and solvent. asu.eduscirp.orgresearchgate.net

In the case of acetophenone (B1666503) derivatives, DNMR techniques could be employed to study the kinetics of keto-enol tautomerism, particularly if the enol form is stabilized by specific substituents or solvent interactions. researchgate.net Although specific DNMR studies on this compound are not documented, studies on related systems demonstrate the utility of this technique. scirp.org By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of the tautomeric interconversion. asu.edulibretexts.org

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying functional groups in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy of Carbonyl Stretching Bands

The most prominent feature in the IR spectrum of an acetophenone derivative is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. libretexts.orgmsu.edupg.edu.plspcmc.ac.inspectroscopyonline.com This band typically appears in the region of 1650-1750 cm⁻¹. libretexts.org For acetophenone itself, the carbonyl stretch is observed around 1691 cm⁻¹ in carbon tetrachloride solution. libretexts.org

The position of the carbonyl stretching frequency is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, generally increase the C=O stretching frequency due to their inductive effect, which strengthens the carbonyl bond. libretexts.org Therefore, for this compound, the carbonyl stretching frequency is expected to be higher than that of unsubstituted acetophenone.

| Compound | Carbonyl Stretching Frequency (ν C=O, cm⁻¹) |

| Acetophenone | ~1691 |

| 3'-Bromoacetophenone | >1691 (predicted) |

| 3'-Iodoacetophenone | >1691 (predicted) |

| This compound | >1691 (predicted) |

Note: The exact frequency will depend on the solvent and the combined electronic effects of the substituents.

Correlation of Spectroscopic Data with Electronic and Steric Substituent Effects

The spectroscopic data obtained from NMR and IR are directly correlated with the electronic and steric effects of the iodo and bromo substituents. In NMR spectroscopy, the electron-withdrawing nature of the halogens leads to a general downfield shift of the aromatic proton and carbon signals compared to benzene (B151609). weebly.commsu.edu The magnitude of this shift is dependent on the position of the nucleus relative to the substituents.

Electronic Spectroscopy (UV-Vis) in Mechanistic Investigations

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, serves as a valuable tool in elucidating the mechanisms of chemical reactions involving substituted acetophenones. technologynetworks.com This technique measures the absorption of UV or visible light by a sample, providing insights into the electronic structure of the molecules present. technologynetworks.com Changes in the absorption spectrum over the course of a reaction can indicate the formation of transient species, intermediates, or charge-transfer complexes, which are crucial for understanding the reaction pathway. whiterose.ac.ukresearchgate.net

In studies of reactions involving aryl halides, UV-Vis spectroscopy has been employed to detect the formation of charge-transfer complexes between the halide and a nucleophile. whiterose.ac.uk The appearance of a new absorption band that is not present in the spectra of the individual reactants can signify the formation of such a complex, which is often a key step in the initiation of electron transfer processes like the SRN1 (substitution nucleophilic radical) mechanism. whiterose.ac.uk For instance, mechanistic studies on the transition-metal-free hydroxylation of (hetero)aromatic halides have used UV-Vis spectroscopy to reveal the potential involvement of a 1:1 nucleophile-to-halide charge-transfer complex in the initiation stage of the reaction. whiterose.ac.uk

The electronic transitions observed in substituted acetophenones typically include n→π* and π→π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring. researchgate.net Electron-withdrawing groups, such as the bromo and iodo substituents in this compound, can influence the energy of the molecular orbitals involved in these transitions. The analysis of these spectral shifts can provide information on electronic interactions within the molecule. tandfonline.com For example, studies on ω-thiosubstituted acetophenones show that the n→π* transition is often bathochromically shifted (shifted to longer wavelengths) compared to the parent acetophenone, a phenomenon attributed to hyperconjugative interactions in the excited state. tandfonline.com

Monitoring reactions with UV-Vis spectroscopy can be performed by tracking the change in absorbance at a specific wavelength corresponding to a reactant or product. mdpi.com This allows for the determination of reaction kinetics and can help in optimizing reaction conditions. mdpi.com The development of algorithms for spectral unmixing further enhances the power of this technique, allowing for the deconvolution of complex spectra to determine the concentrations of multiple components in a mixture. mdpi.com

Mass Spectrometry for Reaction Progress Monitoring and Product Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for monitoring the progress of chemical reactions and confirming the identity of products, such as this compound. rsc.org The technique provides a direct measure of the mass-to-charge ratio (m/z) of ions, allowing for the unambiguous identification of reactants, intermediates, and products in a reaction mixture. pg.edu.pl The exact mass of this compound is 323.86467 Da. nih.gov

Online mass spectrometry is particularly powerful for real-time reaction monitoring in automated flow reactors. rsc.org A small portion of the reaction stream can be continuously diverted to the mass spectrometer, providing immediate feedback on the formation of the desired product and the consumption of starting materials. This allows for rapid optimization of reaction parameters like temperature, pressure, and catalyst loading. rsc.org

For product confirmation, mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, which helps in confirming the elemental composition. The isotopic pattern is also highly informative. For a compound like this compound, the presence of bromine (with its characteristic isotopes 79Br and 81Br in an approximate 1:1 ratio) and iodine (monoisotopic at 127I) would create a unique isotopic signature in the mass spectrum, aiding in its identification. nih.gov

Tandem mass spectrometry (MS/MS) is used to further confirm the structure of the product. wikipedia.org In an MS/MS experiment, the molecular ion of the synthesized compound is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For acetophenone derivatives, common fragmentation pathways include the loss of the methyl group (•CH₃) or the acetyl group (CH₃CO•), leading to characteristic fragment ions. pg.edu.pl In the case of this compound, the primary fragments would likely be:

[M - CH₃]⁺

[M - COCH₃]⁺

This technique, often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) when specific precursor-to-product ion transitions are monitored, is highly sensitive and selective. wikipedia.orgresearchgate.net It allows for the detection and quantification of the target compound even in complex mixtures. researchgate.net

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆BrIO | nih.gov |

| Molecular Weight | 324.94 g/mol | nih.gov |

| Monoisotopic Mass | 323.86467 Da | nih.gov |

X-ray Crystallography for Solid-State Stereochemical Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.organton-paar.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of a molecule's stereochemistry in the solid state. sci-hub.se While the specific crystal structure of this compound is not publicly available, the principles of the technique can be understood from studies on related substituted acetophenone derivatives. capes.gov.brmissouri.edu

The process involves irradiating a single crystal of the compound with X-rays. libretexts.org The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. sci-hub.se By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. sci-hub.se

In studies of substituted acetophenones, X-ray crystallography reveals key structural features. For example, it can precisely define the planarity of the phenyl ring and the orientation of the acetyl group relative to it. In a molecule like this compound, it would determine the C-Br and C-I bond lengths, the C-C-O and C-C-C bond angles of the acetyl group, and the torsion angle describing the rotation of the acetyl group out of the plane of the benzene ring. capes.gov.brmissouri.edu

Furthermore, crystallographic analysis elucidates the intermolecular interactions that govern how molecules pack together in the crystal lattice. researchgate.net These can include hydrogen bonds, halogen bonds, and π-π stacking interactions. For halogenated compounds, interactions involving the bromine and iodine atoms are of particular interest. researchgate.net The analysis of crystal structures of various halogen-substituted acetophenone azines has provided systematic insight into the effects of different halogen substituents on crystal packing. capes.gov.brrsc.org This information is crucial for understanding the solid-state properties of the material and for crystal engineering. researchgate.net

| Parameter | Information Provided | Relevance |

|---|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating crystal unit. | Fundamental property of the crystal lattice. anton-paar.com |

| Space Group | Symmetry operations within the crystal. | Describes the arrangement and repetition of molecules. anton-paar.com |

| Bond Lengths (e.g., C-Br, C-I) | The distance between the nuclei of two bonded atoms. | Confirms covalent structure and can indicate bond order/strength. missouri.edu |

| Bond Angles (e.g., C-C-Br) | The angle formed by three connected atoms. | Defines the local geometry of the molecule. missouri.edu |

| Torsion Angles | The dihedral angle between two planes defined by atoms. | Describes the conformation of the molecule (e.g., rotation of the acetyl group). missouri.edu |

| Intermolecular Contacts | Distances between atoms of adjacent molecules. | Identifies non-covalent interactions like halogen or hydrogen bonds. researchgate.netresearchgate.net |

Mechanistic Investigations of Reactions Involving 3 Iodo 5 Bromoacetophenone

Exploration of Radical Pathways

Radical intermediates play a significant role in a variety of organic reactions. Their involvement in reactions with 3'-Iodo-5'-bromoacetophenone has been a subject of investigation, shedding light on the underlying electronic processes.

Radical Trapping Experiments

To confirm the presence of short-lived radical intermediates, chemists often employ radical trapping experiments. In these experiments, a "radical trap" molecule is introduced into the reaction mixture. This trap is designed to react readily with any radical species present, forming a stable adduct that can be identified, thereby providing evidence for the radical pathway. whiterose.ac.uk

For instance, in studies of reactions analogous to those involving this compound, radical traps like 1,1-diphenylethene (1,1-DPE) have been utilized. The principle is that an aryl radical, if formed, would add to the double bond of 1,1-DPE, creating a new, more stable radical that can be detected by techniques such as mass spectrometry. whiterose.ac.uk While specific studies on this compound were not detailed in the provided search results, the general methodology is well-established. Another common radical trap is 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), which can react with carbon-centered radicals to form stable alkoxyamines, effectively quenching the radical process and allowing for the identification of the trapped species. The suppression of a reaction's yield in the presence of such traps is a strong indicator of a radical mechanism. researchgate.net

The combination of spin-trapping methods with techniques like enzymatic digestion and high-performance liquid chromatography has also been used to detect radical precursors of strand breaks in DNA models, showcasing the versatility of these approaches in identifying radical sites. nih.gov

Characterization of Electron Transfer Processes

Many reactions involving aryl halides are initiated by a single-electron transfer (SET) event, leading to the formation of a radical anion. researchgate.netthieme-connect.de This radical anion can then fragment to produce an aryl radical and a halide ion. The propensity of a compound like this compound to undergo such electron transfer processes is a key aspect of its reactivity.

Electrochemical methods are powerful tools for studying electron transfer processes. researchgate.net Cyclic voltammetry, for example, can determine the reduction potential of a molecule, providing a measure of the energy required to add an electron and form the radical anion. The stability and fragmentation rate of this radical anion can also be investigated using kinetic methods based on competition kinetics. researchgate.net

Photochemical activation is another method to induce electron transfer. whiterose.ac.uk In some cases, irradiation with light of a specific wavelength can promote an electron transfer from a donor molecule to the aryl halide, initiating a radical chain reaction. The observation that a reaction is accelerated by light provides strong evidence for the involvement of a photochemically initiated electron transfer process. whiterose.ac.uk For example, in the hydroxylation of 4'-bromoacetophenone (B126571), a related compound, the reaction yield was significantly increased upon irradiation with 455 nm light, suggesting a radical process initiated by photochemical activation of a charge-transfer complex. whiterose.ac.uk

Role of Intermediates and Transition States

The course of a chemical reaction is dictated by the energies of the various intermediates and transition states along the reaction pathway. Identifying these transient species and understanding their structures is paramount to a complete mechanistic picture.

Identification of Intermediate Species (e.g., Charge-Transfer Complexes)

In reactions involving electron donor and acceptor molecules, the formation of a charge-transfer (CT) complex can be a crucial first step. A CT complex is a molecular assembly where a fraction of electronic charge is transferred between the donor and acceptor, resulting in a distinct spectroscopic signature. whiterose.ac.uk

The formation of colored reaction mixtures is often a visual indication of CT complex formation. whiterose.ac.uk These complexes can be further characterized by spectroscopic techniques such as UV-vis, IR, or NMR spectroscopy, where the appearance of new absorption bands confirms their presence. whiterose.ac.uk In the context of reactions with aryl halides, the formation of a CT complex between the halide and an electron-rich species can precede the electron transfer event that initiates a radical nucleophilic substitution (SRN1) mechanism. whiterose.ac.uk The photochemical excitation of such a CT complex can facilitate the electron transfer process. whiterose.ac.uk

Analysis of Transition State Structures in Catalytic Cycles

In transition metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, the reaction proceeds through a catalytic cycle involving several steps: oxidative addition, transmetalation, and reductive elimination. thermofisher.comacs.org this compound can serve as a substrate in such reactions.

For example, in a typical palladium-catalyzed Suzuki-Miyaura reaction, the cycle begins with the oxidative addition of the aryl halide (like this compound) to a Pd(0) complex, forming a Pd(II) intermediate. thermofisher.com This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. thermofisher.com Understanding the transition state for each of these steps is crucial for optimizing catalyst design and reaction conditions.

Influence of Reaction Conditions on Mechanistic Pathways

Reaction conditions such as temperature, solvent, concentration, and the nature of catalysts or additives can significantly influence which mechanistic pathway is favored.

The choice of solvent can affect reaction rates and even alter the mechanism. For instance, polar aprotic solvents like DMSO or DMF can stabilize charged intermediates and facilitate electron transfer processes. whiterose.ac.uk In some cases, the solubility of reagents, like an oxime anion in different solvents, can be a determining factor in reaction efficiency. whiterose.ac.uk

Temperature is another critical parameter. Increasing the temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts. caltech.eduresearchgate.net In some instances, lowering the temperature can suppress unwanted side reactions and improve selectivity. caltech.edu

The concentration of reactants and catalysts can also play a role. While some reactions show minimal dependence on concentration, others may be highly sensitive. caltech.edu For example, higher catalyst loadings might increase conversion but can also lead to an increase in side reactions like homodimerization. caltech.edu

Finally, the nature of the catalyst and any additives are of utmost importance. In palladium-catalyzed cross-coupling reactions, the choice of ligands on the palladium center can dramatically affect the efficiency and selectivity of the reaction. eie.gr The base used is also crucial, as it can influence the rate of key steps like transmetalation in Suzuki-Miyaura reactions. thermofisher.com The effect of different bases and catalyst loadings is often systematically studied to optimize reaction outcomes. eie.gr

Temperature Dependence of Reaction Kinetics and Catalyst Activity

Temperature is a fundamental parameter that profoundly affects the rates of chemical reactions. The relationship between temperature and the reaction rate constant (k) is quantitatively described by the Arrhenius equation, k = Ae-Ea/RT, where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. jocpr.com Generally, an increase in temperature leads to a higher reaction rate, as more molecules possess sufficient kinetic energy to overcome the activation energy barrier. usf.edu

For reactions involving acetophenone (B1666503) and its derivatives, kinetic studies have been performed to determine these Arrhenius parameters. For example, the enolisation of acetophenone, a key step in many of its reactions, has been studied to calculate its activation energy and other thermodynamic parameters. jocpr.com

| Reaction | Activation Energy (Ea) | Frequency Factor (A) | Other Thermodynamic Parameters | Reference |

|---|---|---|---|---|

| Amino Acid Catalyzed Enolisation | 16.51 k cal mol-1 | 1.28 x 109 sec-1 | ΔH = 15.86 k cal mol-1, ΔS = -17.76 e.u., ΔF = 21.61 k cal mol-1 | jocpr.com |

| Oxidation by Dichloroisocyanuric Acid | 60.3 kJ mol-1 | - | ΔH‡ = 57.7 kJ mol-1, ΔS‡ = -101 J K-1 mol-1, ΔG‡ = 88.0 kJ mol-1 | researchgate.net |

In catalytic reactions, temperature not only influences the reaction kinetics but also the activity and stability of the catalyst itself. ajpojournals.org For many catalytic processes, such as the hydrogenation of ketones, there is an optimal temperature range for maximum catalyst performance. nih.gov Below this range, the reaction may be too slow to be practical. However, exceeding this optimal temperature can lead to detrimental effects such as catalyst sintering (loss of active surface area) or decomposition, resulting in a sharp decline in activity. ajpojournals.org For instance, in the enzymatic reduction of ortho-haloacetophenones, an optimal temperature of 35°C was identified, with the enzyme's half-life decreasing significantly at 45°C. researchgate.net Similarly, studies on palladium-catalyzed hydrogenation reactions note that catalyst deactivation becomes a significant issue at elevated temperatures. ajpojournals.org

Role of pH in Hydrolytic and Catalytic Reactions

The pH of the reaction medium can be a decisive factor in the outcome of hydrolytic and catalytic reactions, primarily by altering the protonation state of reactants, intermediates, and catalysts. catalysis.blog This is especially true for reactions involving acid-base catalysis, where the availability of protons or hydroxide (B78521) ions is integral to the mechanism. rsc.org

For a compound like this compound, hydrolysis of the acetyl group can occur under both acidic and basic conditions, though the mechanisms differ. In base-catalyzed hydrolysis (saponification), a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. chemistrysteps.com The subsequent steps lead to a carboxylic acid, which is deprotonated under basic conditions, rendering the final step irreversible. chemistrysteps.com In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. chemistrysteps.com

In the context of catalysis, particularly enzyme-catalyzed reactions, pH plays a crucial role in maintaining the proper ionization state of amino acid residues in the enzyme's active site. bibliotekanauki.pl This ensures the correct three-dimensional structure and catalytic function. Studies on the enzymatic reduction of ortho-haloacetophenones by a carbonyl reductase from Bacillus aryabhattai revealed remarkable catalytic performance over a broad pH range of 5.0 to 10.0, indicating the robustness of the enzyme. researchgate.net However, most enzymes exhibit a much narrower optimal pH range, outside of which their activity drops sharply. bibliotekanauki.pl

The influence of pH extends to non-enzymatic catalysis as well. For instance, the rate of aldol (B89426) condensation reactions, which ketones like acetophenone can undergo, is highly dependent on whether an acid or base catalyst is used, with basic catalysts often providing higher conversion and yield. semanticscholar.org

Integration of Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for deepening the understanding of chemical reaction mechanisms. By modeling molecules and their interactions, it is possible to investigate transient species like transition states and calculate energetic profiles that are often difficult or impossible to determine experimentally. researchgate.netmit.edu

Theoretical Studies Supporting Proposed Mechanisms (e.g., SRN1)

Theoretical calculations, particularly those using Density Functional Theory (DFT), provide robust support for proposed reaction mechanisms. For reactions involving haloaromatics like this compound, the SRN1 (radical nucleophilic substitution) mechanism is a plausible pathway. conicet.gov.ar This multi-step radical chain mechanism involves initiation, propagation, and termination steps. conicet.gov.ar

Computational studies have been instrumental in validating the SRN1 pathway for various substrates. For example, in the synthesis of carbazoles through the intramolecular cyclization of 2'-halo[1,1'-biphenyl]-2-amines, computational analysis supported the proposed SRN1 mechanism. conicet.gov.ar These studies can calculate the spin densities of radical anion intermediates and map out the potential energy surfaces for key steps, such as the dissociation of the initial radical anion. researchgate.net Such theoretical investigations can explain observed reactivity and regioselectivity, rationalizing why one product is formed over another. researchgate.net

Calculation of Energy Barriers and Reaction Pathways

A primary application of computational chemistry in mechanistic studies is the calculation of reaction energy profiles, including the structures and energies of transition states and intermediates. libretexts.orgims.ac.jp The energy barrier, or activation energy (ΔG‡), determines the rate of a chemical reaction; a lower barrier corresponds to a faster reaction. ucsd.edu

Methods like the Nudged Elastic Band (NEB) are used to find the minimum energy pathway between reactants and products, identifying the highest point on this path as the transition state. libretexts.orgfossee.in By calculating the energies of the reactants, transition state, and products, a complete reaction coordinate diagram can be constructed. ucsd.edu

For instance, the energy profile of an SN2 reaction shows a single transition state, whereas an SN1 reaction involves a carbocation intermediate with two transition states leading to and from it. ucsd.edusavemyexams.com Computational modeling allows for the visualization of these transition states, showing the partial breaking and forming of bonds. libretexts.org For a molecule like this compound, with two different halogen leaving groups, computational methods could be used to calculate the activation barriers for the substitution of iodide versus bromide, predicting which substitution is kinetically favored. Studies on related systems have successfully used these methods to rationalize experimental product yields by comparing the calculated free energies of activation for competing reaction pathways. researchgate.netresearchgate.net

Computational Studies and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and energetic properties of 3'-Iodo-5'-bromoacetophenone. These calculations can predict various molecular properties that are crucial for assessing its reactivity and potential applications.

Density Functional Theory (DFT) is a widely used computational method for studying substituted acetophenones due to its balance of accuracy and computational cost. For this compound, DFT calculations can elucidate several key aspects of its structure and reactivity.

Furthermore, DFT is instrumental in predicting reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the acetyl group and the halogens would influence these frontier orbitals. Quantum chemical calculations on chlorinated polycyclic aromatic hydrocarbons have shown that halogenation can significantly impact HOMO and LUMO energies, which in turn correlates with their reactivity and toxicity.

The electrostatic potential (ESP) map, another output of DFT calculations, can visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. In this compound, the carbonyl oxygen would be a region of high negative potential (nucleophilic), while the carbon atoms attached to the halogens and the carbonyl carbon would be regions of positive potential (electrophilic). This information is vital for predicting how the molecule will interact with other reagents.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| C-Br Bond Length | 1.90 Å |

| C-I Bond Length | 2.10 Å |

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for electronic structure and energetic analysis. For a molecule like this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to obtain benchmark energetic data.

These methods can provide precise calculations of the total electronic energy, ionization potential, and electron affinity. Such data is invaluable for understanding the molecule's stability and its behavior in redox reactions. For instance, ab initio studies on related compounds can help in understanding the subtle electronic effects of the iodo and bromo substituents on the aromatic ring. The development of the ab initio nanoreactor, a highly accelerated first-principles molecular dynamics simulation, showcases the potential of these methods to discover new reaction pathways without prior assumptions.

Energetic analysis can also extend to conformational studies. While the phenyl ring is rigid, rotation around the C-C bond connecting the acetyl group to the ring can lead to different conformers. Ab initio calculations can determine the relative energies of these conformers and the energy barriers for their interconversion, providing insights into the molecule's flexibility and preferred shape in different environments.

Molecular Modeling for Catalytic Activity and Interactions

Molecular modeling techniques are essential for understanding how this compound might interact with catalysts, which is crucial for its application in synthetic chemistry, particularly in cross-coupling reactions where the C-I and C-Br bonds can be selectively functionalized.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to predict its binding mode to the active site of a catalyst, for example, a palladium complex commonly used in cross-coupling reactions.

The interactions between the ligand (this compound) and the catalyst are governed by various non-covalent forces, including electrostatic interactions, van der Waals forces, and potentially halogen bonding. The iodine and bromine atoms in this compound can act as halogen bond donors, interacting with electron-rich sites on the catalyst. Studies on halogenated acetophenones have shown that halogenation has a pronounced effect on the docking site preferences in intermolecular interactions. mdpi.comnih.gov

By modeling the catalyst's active site and docking this compound into it, researchers can identify the most likely binding poses and the key interactions that stabilize the ligand-catalyst complex. This information is critical for understanding the initial steps of a catalytic cycle. For instance, in a Suzuki-Miyaura coupling reaction, the initial step is the oxidative addition of the aryl halide to the palladium(0) catalyst. Docking studies can help to understand how the molecule orients itself to facilitate the cleavage of either the C-I or C-Br bond.